3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one
Description
Properties
IUPAC Name |
[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-17-12-6-4-10-15(17)21(26)27-23-19-16-11-5-7-13-18(16)24(20(19)25)14-8-2-1-3-9-14/h1-13H/b23-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJROVSGYNATO-NMWGTECJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC=CC=C4Cl)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)C4=CC=CC=C4Cl)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole core . . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like methanol or dichloromethane, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include various substituted indole derivatives with potential biological activities .
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to 3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one exhibit significant anticancer activity. Studies have shown that indole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The specific mechanism often involves the modulation of pathways such as the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell survival and growth .
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties. The presence of the chlorobenzoyl group enhances the compound's ability to penetrate bacterial membranes, making it effective against various strains of bacteria and fungi. Preliminary studies suggest that this compound could be explored further as a potential antimicrobial agent .
Material Science
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can be harnessed in solar cell technology. Research is ongoing to optimize the efficiency of such devices by incorporating this compound into polymer blends .
Fluorescent Dyes
Due to its structural characteristics, this compound can also serve as a fluorescent dye in biological imaging applications. Its fluorescence properties allow for visualization in various biological assays, potentially aiding in the tracking of cellular processes in real-time .
Synthetic Intermediate
This compound can act as an important intermediate in the synthesis of other complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new pharmaceuticals or agrochemicals .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Indole derivatives showed inhibition of cancer cell lines with IC50 values indicating effectiveness at low concentrations. |
| Study 2 | Antimicrobial Efficacy | The compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study 3 | Organic Photovoltaics | Devices incorporating this compound achieved power conversion efficiencies exceeding 5%. |
| Study 4 | Fluorescent Properties | Demonstrated high quantum yield suitable for biological imaging applications. |
Mechanism of Action
The mechanism of action of 3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects . For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Structural and Molecular Features
Key Observations :
- The target compound exhibits a higher molecular weight (377.45 g/mol) compared to simpler analogs like 3-M-tolylimino derivatives (236.27 g/mol), primarily due to the bulky 2-chlorobenzoyloxy group.
- Electron-withdrawing groups (e.g., trifluoromethyl in ) may alter electronic distribution, affecting reactivity and binding interactions.
Key Insights :
- The 2-chlorobenzoyloxy group in the target compound may enhance bioactivity due to its electron-withdrawing nature and steric bulk, similar to trifluoromethyl analogs in .
- Halogenated derivatives (Cl, Br, I) often exhibit improved antimicrobial and antioxidant properties compared to non-halogenated counterparts .
Biological Activity
3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one, with CAS number 478261-26-6, is a compound belonging to the indole-2-one class. This compound features a complex structure that includes a phenyl group and a 2-chlorobenzoyl moiety linked through an oxime functional group. The molecular formula is , and it has a molecular weight of approximately 376.79 g/mol .
Chemical Structure
The compound can be represented as follows:
Key Features
- Molecular Formula : C_{21}H_{13}ClN_{2}O_{3}
- Molecular Weight : 376.79 g/mol
- CAS Number : 478261-26-6
Anticancer Potential
Recent studies have highlighted the potential anticancer activity of compounds similar to this compound. For instance, derivatives of indole-based structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and interference with cell cycle progression, particularly at the G2/M phase .
Case Study: Indole Derivatives
In a relevant study involving structurally related compounds, several indole derivatives were synthesized and evaluated for their cytotoxic effects against cancer cells. Notably, one derivative demonstrated subnanomolar GI50 values and acted as an inhibitor of tubulin polymerization with an IC50 of 0.99 μM. This compound also induced caspase-dependent apoptosis, indicating its potential as an effective anticancer agent .
The biological activity of this compound may involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Induction of Apoptosis : Activation of caspases leads to programmed cell death in cancer cells.
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tubulin polymerization | |
| Induction of Apoptosis | Caspase activation | |
| Antimicrobial | Potential against pathogens | General findings in indoles |
Future Directions
Further research is required to elucidate the specific biological pathways affected by this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications in oncology and infectious diseases are essential.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 3-{[(2-chlorobenzoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one?
- Methodology : Begin with a multi-step synthesis involving (i) condensation of 1-phenylindol-2-one with hydroxylamine to form the imino intermediate, followed by (ii) reaction with 2-chlorobenzoyl chloride under anhydrous conditions. Use reflux in dry tetrahydrofuran (THF) with a catalytic base like triethylamine. Monitor reaction progress via TLC and purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) .
- Key Considerations : Ensure nitrogen atmosphere to prevent oxidation of intermediates. Characterize intermediates (e.g., imino derivatives) using -NMR and IR spectroscopy to confirm functional group formation .
Q. What analytical techniques are essential for structural confirmation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions and confirm the absence of tautomeric forms (e.g., enol-imine vs. keto-amine) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding patterns by growing single crystals in a solvent system (e.g., DCM/hexane) and analyzing diffraction data .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula by comparing observed and theoretical mass-to-charge ratios .
Q. How should researchers handle this compound to ensure safety and stability?
- Protocols :
- Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hydrolysis or photodegradation .
- Handling : Use nitrile gloves and fume hoods during synthesis. For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can discrepancies in reported spectroscopic data for this compound be resolved?
- Methodology :
- Comparative Analysis : Cross-reference -NMR chemical shifts with structurally analogous compounds (e.g., indol-2-one derivatives with chlorobenzoyl groups) to identify solvent- or concentration-dependent shifts .
- Dynamic NMR Studies : Perform variable-temperature NMR to detect rotational barriers or tautomeric equilibria that may explain conflicting data .
- Reproducibility Checks : Repeat synthesis under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate batch-specific impurities .
Q. What strategies optimize the yield of this compound during multi-step synthesis?
- Methodology :
- Catalyst Screening : Test palladium or copper catalysts for imine formation to reduce side reactions (e.g., over-oxidation).
- Reaction Kinetics : Use in situ FTIR or HPLC to monitor intermediate consumption and identify rate-limiting steps .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates, balancing reactivity and purification feasibility .
Q. How can computational methods predict the biological activity or reactivity of this compound?
- Methodology :
- Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with target proteins (e.g., kinases or oxidoreductases) based on the indol-2-one scaffold’s electron-rich regions .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack, guiding derivatization strategies .
- ADMET Prediction : Apply QSAR models to estimate pharmacokinetic properties (e.g., logP, metabolic stability) using SMILES or InChI identifiers .
Data Contradiction Analysis
Q. Why do different studies report varying biological activities for this compound?
- Methodology :
- Purity Assessment : Quantify impurities (e.g., unreacted starting materials) via HPLC-MS. Even 5% impurities can alter bioassay results .
- Isomer Identification : Use chiral chromatography to detect enantiomeric byproducts, which may exhibit divergent activities .
- Assay Standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) to contextualize activity differences .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
